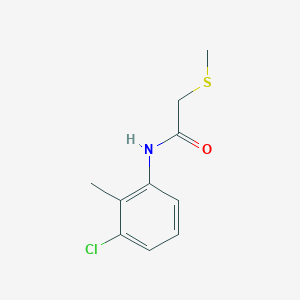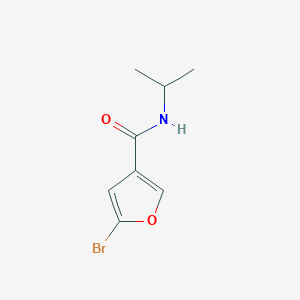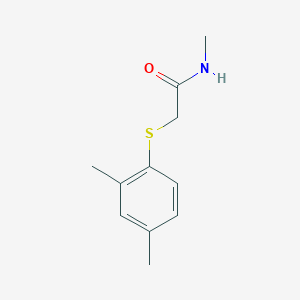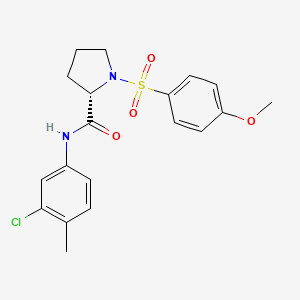
N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide, also known as BML-210, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been found to exhibit anti-inflammatory and anti-tumor properties.
作用機序
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cell proliferation. N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide inhibits the activation of NF-κB by preventing the phosphorylation of IκBα, which is a protein that regulates the activity of NF-κB. This results in the downregulation of inflammatory cytokines and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide has also been found to inhibit the growth of various cancer cell lines. In addition, N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide has been found to induce apoptosis in cancer cells. N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide has also been found to inhibit the migration and invasion of cancer cells.
実験室実験の利点と制限
One advantage of using N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide in lab experiments is that it has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and anti-tumor properties, which makes it a promising candidate for the development of new drugs. Another advantage is that the synthesis of N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide is relatively simple and can be carried out in a laboratory setting.
One limitation of using N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide in lab experiments is that it has not been tested extensively in vivo. Most of the studies on N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide have been carried out in vitro using cell lines. Another limitation is that the mechanism of action of N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide is not fully understood. Further studies are needed to elucidate the exact mechanism of action of N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide.
将来の方向性
There are several future directions for the study of N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide. One direction is to test its efficacy in animal models of inflammation and cancer. Another direction is to investigate the potential of N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide as a therapeutic agent for other diseases such as autoimmune diseases and neurodegenerative diseases. Further studies are also needed to elucidate the exact mechanism of action of N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide and to develop more potent derivatives of N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide.
合成法
The synthesis of N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide involves the reaction of 4-bromo-3-methylbenzene-1-carboxylic acid with hydrazine hydrate and acetic anhydride. The resulting product is then treated with acetic acid and acetic anhydride to obtain N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide. The synthesis of N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide has been reported in the literature and can be carried out in a laboratory setting.
科学的研究の応用
N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory and anti-tumor properties. Studies have shown that N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide can inhibit the production of inflammatory cytokines such as TNF-α and IL-6. N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide has also been found to inhibit the growth of various cancer cell lines.
特性
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c1-9-7-10(3-4-11(9)13)15-12(17)8-16-6-2-5-14-16/h2-7H,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCUDCNJNNPVCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475538.png)
![N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7475552.png)

![N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7475556.png)
![N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475568.png)
